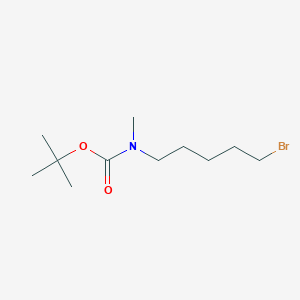
3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound with a unique structure that combines a pyridine ring with an ethanesulfonyl group and a hydroxypyridine carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(butylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
Uniqueness
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethanesulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the hydroxypyridine carboximidamide moiety allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
1820759-89-4 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



